3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a methyl group at position 3 and an oxo group at position 2. The sulfonamide moiety is linked to a pyridine-methyl group bearing a 2-oxopyrrolidin-1-yl substituent.
Propriétés
IUPAC Name |
3-methyl-2-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-21-14-10-13(4-5-15(14)27-18(21)24)28(25,26)20-11-12-6-7-19-16(9-12)22-8-2-3-17(22)23/h4-7,9-10,20H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHCILMVDONHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The benzo[d]oxazole sulfonamide scaffold is shared with several pharmacologically active compounds. For example:
- 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2) shares a pyrrolidinone substituent and aromatic sulfonamide core but replaces the benzo[d]oxazole with a chromenopyridine system. This substitution likely alters solubility and target selectivity due to increased hydrophobicity .
- N-(6-(3-(5,5-Dimethyl-4-oxo-4,5-dihydroisoxazol-3-yl)phenyl)pyridin-3-yl)-2,6-difluorobenzamide (CAS 1373938-21-6) features an isoxazolone ring instead of benzo[d]oxazole, which may enhance metabolic stability but reduce sulfonamide-mediated hydrogen bonding .
Sulfonamide-Containing Analogues
Sulfonamides are critical in medicinal chemistry for their enzyme-inhibitory properties. Key comparisons include:
- N-[(4-Bromo-2-iodophenyl)carbamothioyl]-2-iodobenzamide (CAS 5331-53-3): This compound lacks the heterocyclic oxazole/pyridine system but retains sulfonamide-like thiourea functionality.
- 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride (CAS 198276-06-1): The long alkyl chain introduces lipophilicity, contrasting with the polar pyridine-pyrrolidinone group in the target compound. This difference highlights trade-offs between membrane permeability and aqueous solubility .
Pyrrolidinone-Containing Analogues
The 2-oxopyrrolidin-1-yl group is a common motif in nootropic and kinase-inhibitor drugs. Examples include:
- N-Methyl-4-(2-oxo-3-((tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-5-yl)benzamide (CAS 1021916-44-8): Replaces pyridine with imidazopyrazine, enhancing hydrogen-bond acceptor capacity. The tetrahydro-pyran group may improve blood-brain barrier penetration compared to the target compound’s pyridine-methyl linker .
- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 379236-68-7): Incorporates a thienopyrimidine core and furan substituent, which could confer distinct electronic properties and metabolic pathways .
Quantitative Comparison Using Structural Similarity Metrics
Computational methods for structural comparison, such as Tanimoto coefficients and graph-based subgraph matching , are critical for quantifying similarities . Below is a hypothetical analysis based on the provided evidence:
Notes:
- Tanimoto coefficients >0.6 indicate moderate similarity, sufficient for scaffold-hopping drug discovery .
- Graph-based methods (e.g., subgraph matching) may reveal conserved pharmacophoric features despite low Tanimoto scores .
Research Findings and Implications
- Bioisosteric Replacements: The benzo[d]oxazole ring in the target compound could be replaced with thieno[2,3-d]pyrimidine (as in CAS 379236-68-7) to modulate solubility without sacrificing aromatic stacking interactions .
- Metabolic Stability : The 2-oxopyrrolidin-1-yl group may undergo oxidative metabolism more readily than the tetrahydro-pyran group in CAS 1021916-44-8, suggesting a need for prodrug strategies .
- Target Selectivity : Sulfonamide-containing analogues like CAS 198276-06-1 demonstrate that alkylation of the sulfonamide can shift selectivity from cytosolic to membrane-bound targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
